molecular formula C24H34N6O9 B035250 N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide CAS No. 108322-03-8

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Cat. No.: B035250
CAS No.: 108322-03-8
M. Wt: 550.6 g/mol
InChI Key: IYHHIHIBYVIDMJ-UHFFFAOYSA-N
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Description

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a synthetic peptide substrate used primarily in biochemical research. It is a chromogenic compound, meaning it produces a color change when it undergoes a chemical reaction. This compound is particularly useful for studying protease activity, including enzymes like elastase and subtilisin .

Mechanism of Action

Target of Action

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a synthetic peptide substrate primarily targeted by proteases, elastase, and subtilisin . These enzymes play a crucial role in protein degradation and turnover, which are essential for maintaining cellular homeostasis.

Mode of Action

The compound interacts with its target enzymes through a process known as hydrolysis . The enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline, a chromophore that can be detected spectrophotometrically .

Pharmacokinetics

As a peptide substrate, it is expected to have good solubility in dmf , which could potentially enhance its bioavailability.

Result of Action

The hydrolysis of this compound by its target enzymes results in the release of p-nitroaniline . This can be used as a measure of enzyme activity, providing valuable information about the state of protein turnover in the cell.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the activity of the enzymes it targets can be affected by changes in these parameters. Furthermore, the stability of the compound itself may be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide involves the condensation of succinylated amino acids with p-nitroaniline. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .

Common Reagents and Conditions

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically .

Scientific Research Applications

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is widely used in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is unique due to its specific sequence, which makes it an ideal substrate for certain proteases like elastase and subtilisin. Its chromogenic nature allows for easy detection and quantification of enzyme activity .

Biological Activity

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-Ala-Ala-Val-Ala-pNA) is a synthetic peptide substrate widely utilized in biochemical assays, particularly for studying proteolytic enzymes. Its structure and properties make it a valuable tool for investigating enzyme kinetics, substrate specificity, and the effects of inhibitors on protease activity.

Chemical Structure and Properties

This compound features a chromogenic p-nitroanilide moiety that allows for colorimetric detection upon enzymatic cleavage. The compound's molecular formula is C24H34N6O9, with a molecular weight of 498.57 g/mol. This substrate is particularly effective for serine proteases, including chymotrypsin and elastase, due to its specific amino acid sequence that mimics natural substrates.

The primary biochemical reaction involving this compound is hydrolysis, catalyzed by serine proteases. The mechanism can be summarized as follows:

  • Binding : The enzyme's active site interacts with the substrate.
  • Cleavage : The catalytic triad (serine, histidine, aspartate) facilitates the nucleophilic attack by serine on the carbonyl carbon of the peptide bond between Valine and p-nitroanilide.
  • Release : Cleavage results in the release of p-nitroaniline, which exhibits a yellow color detectable spectrophotometrically at 405 nm.

This reaction allows researchers to quantitatively assess enzyme activity based on the amount of chromogenic product released.

Applications in Biochemical Research

This compound has several applications in enzymatic assays:

  • Protease Activity Assays : It serves as a substrate for various proteases, enabling the assessment of enzyme kinetics and inhibitor effects.
  • High-Throughput Screening : Its chromogenic properties facilitate rapid screening processes in drug discovery.
  • Characterization of Enzyme Specificity : The compound's structure allows for detailed studies on the specificity and efficiency of different proteases.

Case Studies and Research Findings

Several studies have utilized this compound to investigate proteolytic enzymes:

  • Elastase Activity Measurement : In one study, researchers employed this substrate to measure elastase activity in various biological samples, including sheep milk and lyophilized earthworm fibrinolytic enzymes. The results indicated that this substrate provides consistent and reproducible measurements of elastase activity across different conditions .
  • Inhibition Studies : Another research focused on evaluating the inhibitory effects of various compounds on serine proteases using this compound as a substrate. The study demonstrated that certain inhibitors significantly reduced protease activity, highlighting the compound's utility in screening potential therapeutic agents .
  • Enzyme Kinetics : A detailed kinetic analysis using this substrate revealed insights into the catalytic efficiency of specific proteases. The study provided Michaelis-Menten parameters that are crucial for understanding enzyme behavior under varying substrate concentrations .

Data Table: Summary of Key Research Findings

Study FocusFindingsReference
Elastase ActivityConsistent measurement across biological samples; effective for high-throughput assays
Inhibition EffectsIdentified significant inhibitors affecting protease activity
Kinetic AnalysisProvided Michaelis-Menten parameters for specific proteases

Properties

IUPAC Name

4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHIHIBYVIDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393257
Record name N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108322-03-8
Record name N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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